molecular formula C13H10N2O3S B1617867 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one CAS No. 175137-44-7

1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one

Cat. No.: B1617867
CAS No.: 175137-44-7
M. Wt: 274.3 g/mol
InChI Key: FCOYEURPIOTRFX-UHFFFAOYSA-N
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Description

1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one is an organic compound with the molecular formula C13H10N2O3S. It is characterized by the presence of a nitro group, a pyridylthio group, and an ethanone moiety.

Preparation Methods

The synthesis of 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one typically involves the following steps:

    Thioether Formation: The attachment of the pyridylthio group to the aromatic ring.

    Ketone Formation:

The reaction conditions for these steps often involve the use of strong acids for nitration, thiols for thioether formation, and ketones or aldehydes for the final step .

Chemical Reactions Analysis

1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted aromatic compounds .

Scientific Research Applications

1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridylthio group can bind to metal ions, affecting enzymatic activities and signaling pathways .

Comparison with Similar Compounds

1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one can be compared with similar compounds such as:

    1-[3-Nitro-4-(2-pyridylthio)phenyl]ethanone: Similar structure but lacks the ethanone moiety.

    3-Nitro-4-(2-pyridylthio)acetophenone: Similar structure but with an acetophenone moiety instead of ethanone.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-nitro-4-pyridin-2-ylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-9(16)10-5-6-12(11(8-10)15(17)18)19-13-4-2-3-7-14-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOYEURPIOTRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346791
Record name 1-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175137-44-7
Record name 1-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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